
Disodium 4-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate is a chemical compound with the molecular formula C20H36NNa2O9S. It is known for its surfactant properties and is commonly used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate typically involves the reaction of 1-oxododecylamine with ethylene oxide, followed by sulfonation. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium 4-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in cell culture media to improve cell growth and viability.
Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents
Mechanism of Action
The mechanism of action of Disodium 4-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets and pathways. In biological systems, it can enhance the permeability of cell membranes, facilitating the uptake of other molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but different molecular structure.
Disodium laureth sulfosuccinate: A similar compound used in personal care products.
Uniqueness
Disodium 4-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) 2-sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in various fields .
Properties
CAS No. |
94006-23-2 |
|---|---|
Molecular Formula |
C20H35NNa2O9S |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
disodium;4-[2-[dodecanoyl(2-hydroxyethyl)amino]ethoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C20H37NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-18(23)21(12-14-22)13-15-30-19(24)16-17(20(25)26)31(27,28)29;;/h17,22H,2-16H2,1H3,(H,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
JPQANHUZEGEGSP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


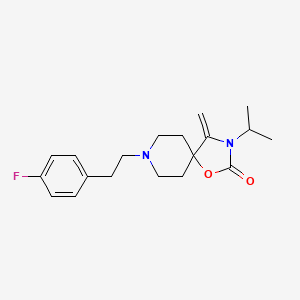
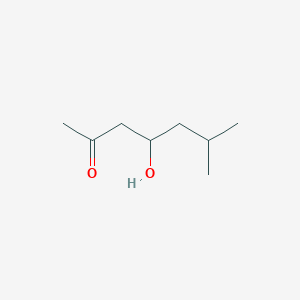
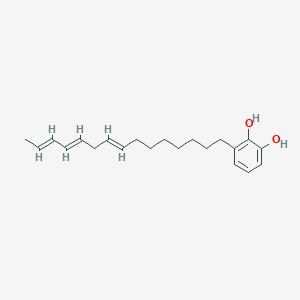
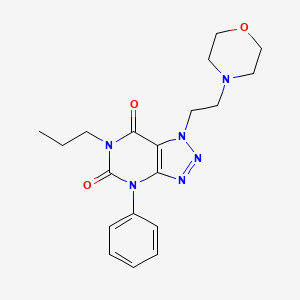



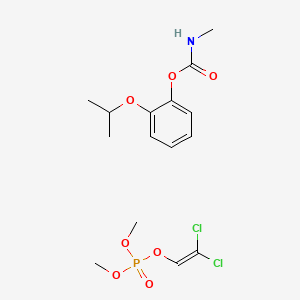

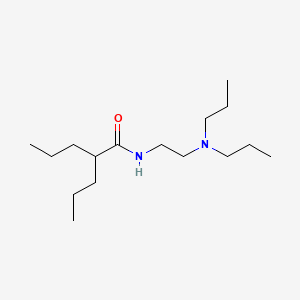



![2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;sulfate](/img/structure/B12698258.png)
